molecular formula C8H7ClN2 B8284852 Quinazoline hydrochloride

Quinazoline hydrochloride

Cat. No. B8284852
M. Wt: 166.61 g/mol
InChI Key: VBUBADWLHFZFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897210B2

Procedure details

Diethyl azodicarboxylate (209 mg, 1.2 mmol) was added dropwise to a mixture of 4-(4-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (128 mg, 0.4 mmol), (prepared as described for the starting material in Example 2), triphenylphosphine (314 mg, 1.2 mmol) and 22-morpholinoethoxy)ethanol (97 mg, 0.56 mmol) in methylene chloride (4 ml) under nitrogen. The mixture was stirred for 1 hour at ambient temperature, triphenylphosphine (105 mg, 0.4 mmol), 22-morpholinoethoxy)ethanol (49 mg, 0.28 mmol) and diethyl azodicarboxylate (70 mg, 0.4 mmol) were added. The mixture was stirred for 1 hour at ambient temperature and was purified by pouring directly onto a silica column eluting with methylene chloride/acetonitrile/methanol (6/3/1). The purified product was triturated with ether, collected by filtration and dissolved in methylene chloride. 2M Ethereal hydrogen chloride (0.5 ml) was added and the resulting precipitate was collected by filtration, washed with ether and dried under vacuum to give 4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(22-morpholinoethoxy)ethoxy)quinazoline hydrochloride (100 mg, 45%).
Name
Diethyl azodicarboxylate
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
Quantity
97 mg
Type
reactant
Reaction Step Three
Quantity
105 mg
Type
reactant
Reaction Step Four
Quantity
49 mg
Type
reactant
Reaction Step Four
Name
diethyl azodicarboxylate
Quantity
70 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.[Cl:13]C1C=CC(N[C:19]2[C:28]3[C:23](=[CH:24][C:25](O)=[C:26](OC)[CH:27]=3)[N:22]=[CH:21][N:20]=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)C>C(Cl)Cl>[ClH:13].[N:22]1[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:19]=[N:20][CH:21]=1 |f:5.6|

Inputs

Step One
Name
Diethyl azodicarboxylate
Quantity
209 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
128 mg
Type
reactant
Smiles
ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
Step Two
Name
Quantity
314 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
97 mg
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
105 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
49 mg
Type
reactant
Smiles
C(C)O
Name
diethyl azodicarboxylate
Quantity
70 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was purified
ADDITION
Type
ADDITION
Details
by pouring directly onto a silica column
WASH
Type
WASH
Details
eluting with methylene chloride/acetonitrile/methanol (6/3/1)
CUSTOM
Type
CUSTOM
Details
The purified product was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
2M Ethereal hydrogen chloride (0.5 ml) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 150.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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